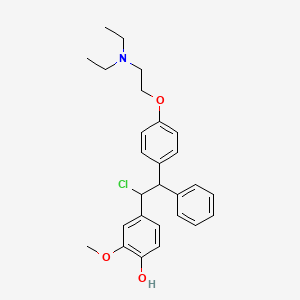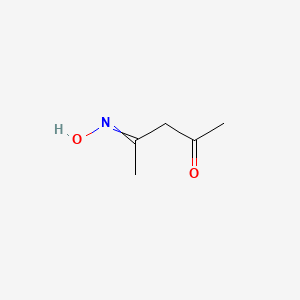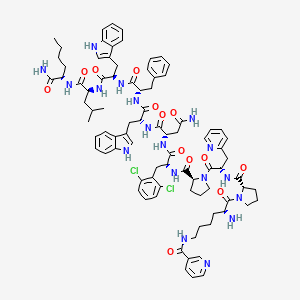
3-Methyl-4-nitrobut-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-nitrobut-3-en-2-one is an organic compound with the molecular formula C5H7NO3 It is a nitroalkene, characterized by the presence of both a nitro group (-NO2) and an alkene group (C=C)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrobut-3-en-2-one typically involves the nitration of 3-methyl-2-buten-1-ol. The reaction is carried out using nitric acid in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow nitration processes. This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved safety compared to batch processes. The reaction mixture is then cooled, and the product is isolated through filtration and purification steps.
化学反应分析
Types of Reactions
3-Methyl-4-nitrobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-4-nitrobut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroalkenes.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Methyl-4-nitrobut-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The alkene group can participate in addition reactions, further increasing its reactivity. These properties make it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
4-Methylpent-3-en-2-one: Similar structure but lacks the nitro group, making it less reactive in certain types of reactions.
3-Methyl-4-nitrobenzoic acid: Contains a nitro group but has a different carbon skeleton, leading to different reactivity and applications.
Uniqueness
3-Methyl-4-nitrobut-3-en-2-one is unique due to the presence of both a nitro group and an alkene group, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a valuable compound in synthetic organic chemistry.
属性
分子式 |
C5H7NO3 |
|---|---|
分子量 |
129.11 g/mol |
IUPAC 名称 |
3-methyl-4-nitrobut-3-en-2-one |
InChI |
InChI=1S/C5H7NO3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3 |
InChI 键 |
HBLOOLAOJAVRTK-UHFFFAOYSA-N |
规范 SMILES |
CC(=C[N+](=O)[O-])C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)

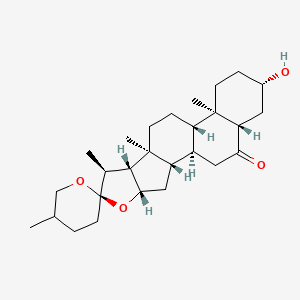
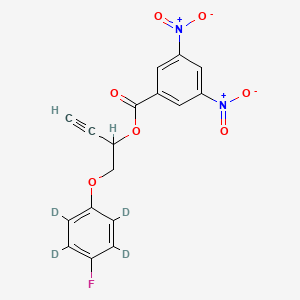
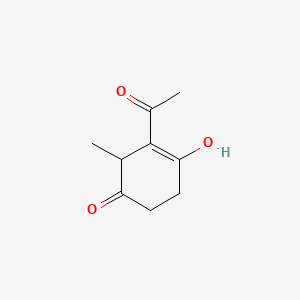
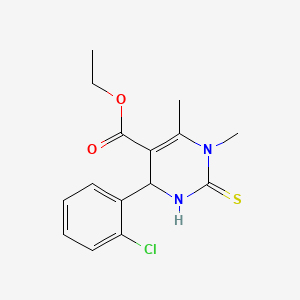

![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
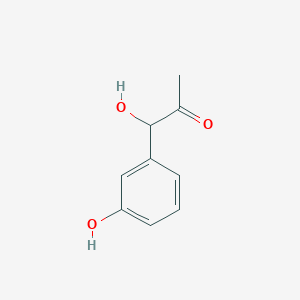

![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
